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molecular formula C13H11Cl2NO B8327228 4-(2-Chlorobenzyloxy)-3-chlorobenzenamine

4-(2-Chlorobenzyloxy)-3-chlorobenzenamine

Cat. No. B8327228
M. Wt: 268.13 g/mol
InChI Key: MQQNJMDKXHNHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187458B2

Procedure details

To a three-neck flask (500 ml) was added 1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene (8.567 g). To the flask were added THF (100 ml) and methanol (50 ml). The solution was mechanically stirred and heated under reflux. Glacial acetic acid (17 ml) and reduced iron powders (16.8 g) were added into the solution. The mixture reacted for 1 hr. After the reaction finished, the resultant substance was filtered in vacuo and the filtrate was rotary-evaporated to dryness. To the resultant crude product was added HCl (4N, 200 ml). The mixture was sufficiently vibrated and then filtered in vacuo. To the resultant filter cake was added water (100 ml). The pH of the mixture was adjusted to 12 with 5% sodium hydroxide. Ethyl acetate (700 ml) was added. The solution was sufficiently vibrated and separated. The ethyl acetate layer was washed with saturated sodium carbonate (200 ml), water (200 ml) and staturated saline solution (200 ml), successively. The organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was rotary-evaporated to dryness. The resultant substance was recrystallized with ethyl acetate to give the target compound.
Name
1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene
Quantity
8.567 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
reduced iron
Quantity
16.8 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:7]=1[Cl:15].C1COCC1.CO>C(O)(=O)C>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:7]=1[Cl:15]

Inputs

Step One
Name
1-(2-chlorobenzyloxy)-2-chloro-4-nitrobenzene
Quantity
8.567 g
Type
reactant
Smiles
ClC1=C(COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
reduced iron
Quantity
16.8 g
Type
reactant
Smiles
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The solution was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The mixture reacted for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the resultant substance was filtered in vacuo
CUSTOM
Type
CUSTOM
Details
the filtrate was rotary-evaporated to dryness
ADDITION
Type
ADDITION
Details
To the resultant crude product was added HCl (4N, 200 ml)
FILTRATION
Type
FILTRATION
Details
filtered in vacuo
FILTRATION
Type
FILTRATION
Details
To the resultant filter cake
ADDITION
Type
ADDITION
Details
was added water (100 ml)
ADDITION
Type
ADDITION
Details
Ethyl acetate (700 ml) was added
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The ethyl acetate layer was washed with saturated sodium carbonate (200 ml), water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was rotary-evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resultant substance was recrystallized with ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give the target compound

Outcomes

Product
Name
Type
Smiles
ClC1=C(COC2=C(C=C(C=C2)N)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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